2-Methyl-5-nitropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

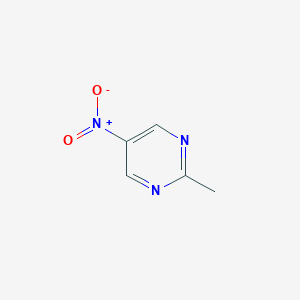

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGWYOYUTYUEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498358 | |

| Record name | 2-Methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-34-3 | |

| Record name | 2-Methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyrimidine (CAS Number: 14080-34-3), a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, spectral characterization, safety, and applications, particularly in the development of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

Molecular Formula: C₅H₅N₃O₂[3]

-

Molecular Weight: 139.11 g/mol [3]

-

Appearance: White to light-colored powder.

-

Storage: Store at room temperature in a well-closed container, protected from light and moisture.

Physicochemical Properties:

While comprehensive experimental data for some physical properties remain elusive in publicly accessible databases, computed properties and information from commercial suppliers provide valuable insights.

| Property | Value/Information | Source |

| Melting Point | Not definitively reported in available literature. | |

| Boiling Point | Not definitively reported in available literature. | [1] |

| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. | |

| Topological Polar Surface Area | 71.6 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Synthesis and Elucidation of Structure

A documented synthesis of this compound is referenced in the chemical literature, providing a foundational methodology for its preparation.

Synthetic Protocol

The synthesis of this compound has been reported, and while the full detailed experimental procedure from the primary literature requires direct consultation, the reference provides the basis for its preparation. The synthesis is mentioned in the Journal of Organic Chemistry, 1983 , 48, 1357-1359. This publication is a key resource for researchers requiring a detailed synthetic route.

General Synthetic Workflow:

The synthesis of substituted nitropyrimidines often involves the nitration of a pyrimidine precursor followed by functional group manipulations. A plausible synthetic pathway could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the methyl carbon and the carbons of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ for asymmetric stretching and 1340 cm⁻¹ for symmetric stretching), as well as vibrations corresponding to the C-H bonds of the methyl group and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 139. Fragmentation patterns can provide further structural information.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the antiviral and anticancer fields.

Antiviral Agents

Research has shown that this compound is a precursor for the synthesis of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. These compounds have been investigated for their antiviral activity.[4] Interestingly, studies have indicated that the introduction of a methyl group at the 2-position of the pyrimidine ring did not significantly impact the cytotoxicity or the antiviral activity of these derivatives, suggesting that this position can be modified to fine-tune other properties without losing the desired biological effect.[4]

The general structure of these antiviral compounds highlights the role of the this compound moiety:

Caption: Role of this compound in antiviral drug development.

Anticancer Research

The pyrimidine scaffold is a well-established pharmacophore in a multitude of anticancer drugs. The presence of a nitro group on the pyrimidine ring offers a versatile handle for further chemical modifications, such as reduction to an amino group, which can then be used to build more complex molecular architectures. While direct anticancer activity of this compound is not prominently reported, its utility as a building block in the synthesis of potential anticancer agents is an active area of research.

Safety and Handling

Due to the limited availability of a comprehensive Material Safety Data Sheet (MSDS) specifically for this compound, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols for handling chemical reagents should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For related nitro-aromatic compounds, hazards often include skin and eye irritation, and potential respiratory irritation.

Conclusion

This compound is a significant heterocyclic intermediate with demonstrated utility in the synthesis of biologically active molecules, particularly in the antiviral domain. Its chemical structure, featuring a reactive pyrimidine core and a versatile nitro group, makes it an attractive starting material for medicinal chemists. Further research to fully characterize its physical properties and explore its potential in broader therapeutic areas is warranted. The synthesis and spectral data referenced in the literature provide a solid foundation for its use in research and development. As with any chemical reagent, adherence to strict safety protocols is paramount during its handling and use.

References

- 1. arctomsci.com [arctomsci.com]

- 2. Pyrimidine, 2-methyl-5-nitro- (8CI,9CI) | 14080-34-3 [m.chemicalbook.com]

- 3. This compound | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-5-nitropyrimidine, a key heterocyclic intermediate in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 2-methyl-5-nitropyridine, and established principles of organic chemistry to provide robust predictions and practical guidance. The guide details plausible synthetic routes, outlines expected reactivity, and discusses potential applications in drug discovery and development. Furthermore, it includes detailed protocols for synthesis, characterization, and safe handling, making it an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including several approved drugs.[1] The introduction of a nitro group and a methyl group onto the pyrimidine ring, as in this compound, creates a versatile building block with unique electronic and steric properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack, a key transformation in the synthesis of more complex molecules.[2] The methyl group can also play a role in modulating the molecule's physical properties and can be a site for further functionalization.[3]

This guide aims to consolidate the available information and provide expert insights into the chemistry of this compound, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

Predicted and Comparative Physical Properties

The following table summarizes the key physicochemical properties of this compound, with comparative data for 2-methyl-5-nitropyridine.

| Property | This compound (Predicted/Calculated) | 2-Methyl-5-nitropyridine (Experimental/Predicted) |

| Molecular Formula | C₅H₅N₃O₂[4] | C₆H₆N₂O₂[5] |

| Molecular Weight | 139.11 g/mol [4] | 138.12 g/mol [5] |

| Appearance | Expected to be a pale yellow to light brown crystalline solid | Pale yellow to light brown crystalline solid[6] |

| Melting Point | Predicted to be in a similar range to its pyridine analogue | 112 °C[7] |

| Boiling Point | Data not available | 237.1 ± 20.0 °C (Predicted)[7] |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Sparingly soluble in water.[6] |

| pKa | Data not available | 1.92 ± 0.10 (Predicted)[7] |

Note: The properties for this compound are predictions based on its chemical structure and comparison with its pyridine analogue. Experimental verification is recommended.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While experimental spectra are not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of related compounds.[3][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals:

-

Methyl Protons (-CH₃): A singlet in the region of δ 2.5-2.8 ppm.

-

Pyrimidine Ring Protons: A singlet corresponding to the two equivalent protons on the pyrimidine ring, expected to be significantly downfield (δ 8.5-9.5 ppm) due to the deshielding effect of the two ring nitrogens and the electron-withdrawing nitro group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to exhibit four signals:

-

Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.

-

Pyrimidine Ring Carbons:

-

C2 (bearing the methyl group): δ 160-165 ppm.

-

C4 and C6: A single signal in the region of δ 150-155 ppm.

-

C5 (bearing the nitro group): A signal around δ 140-145 ppm.

-

Predicted Infrared (IR) Spectrum

The key IR absorption bands for this compound are predicted as follows:

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

C-H stretch (methyl): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): ~1450-1600 cm⁻¹

-

Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹[9]

-

Symmetric NO₂ stretch: ~1340-1380 cm⁻¹[9]

Predicted Mass Spectrum

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 amu) and potentially the methyl group (-CH₃, 15 amu).

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The positions ortho and para to the nitro group (C4 and C6) are highly activated towards nucleophilic attack. This makes this compound an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates.[2][10] This reactivity is fundamental to its utility as a synthetic intermediate for building more complex molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. View of THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES [hgs.osi.lv]

- 4. This compound | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-Methyl-5-nitropyridine CAS#: 21203-68-9 [amp.chemicalbook.com]

- 8. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 2-Methyl-5-nitropyrimidine: Structure, Properties, and Synthetic Value

This guide provides a comprehensive technical overview of 2-Methyl-5-nitropyrimidine (CAS No. 14080-34-3), a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes verified structural information with expert analysis of its synthetic potential and expected physicochemical properties, providing a foundational resource for its application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyrimidine, featuring a foundational six-membered aromatic ring containing two nitrogen atoms. The ring is functionalized with a methyl group (-CH₃) at the C2 position and a nitro group (-NO₂) at the C5 position.

The methyl group, being an electron-donating group, slightly activates the pyrimidine ring. In contrast, the nitro group is a strong electron-withdrawing group, which significantly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group (positions 4 and 6). This electronic interplay is central to its reactivity and utility as a synthetic intermediate.

Below is a visualization of the molecular structure.

Caption: 2D Molecular Structure of this compound.

Quantitative data for this compound, primarily sourced from computational models, are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 14080-34-3 | PubChem |

| Molecular Formula | C₅H₅N₃O₂ | PubChem |

| Molecular Weight | 139.11 g/mol | PubChem |

| Canonical SMILES | CC1=NC=C(C=N1)--INVALID-LINK--[O-] | PubChem |

| InChI Key | NLGWYOYUTYUEQT-UHFFFAOYSA-N | PubChem |

| XLogP3-AA (Computed) | 0.4 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis and Spectroscopic Characterization

Postulated Synthetic Protocol

The proposed synthesis involves the electrophilic nitration of 2-methylpyrimidine. The pyrimidine ring is inherently electron-deficient, making nitration challenging. However, the reaction can be achieved using strong nitrating agents.

Reaction Scheme: 2-Methylpyrimidine → this compound

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and cooling bath, carefully add 2-methylpyrimidine to a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Nitration: Maintain the temperature below 10°C while stirring. The strong acidic conditions protonate the ring nitrogens, further deactivating the ring, but forcing conditions can drive the substitution, which is sterically and electronically favored at the C5 position.

-

Quenching: After the reaction is complete (monitored by TLC or GC-MS), the mixture is poured carefully onto crushed ice.

-

Neutralization & Extraction: The acidic solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The crude product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The final compound is purified using column chromatography or recrystallization to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Expected Spectroscopic Profile

Without published experimental spectra, the following characterization data are predicted based on the molecular structure and established spectroscopic principles.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methyl protons (-CH₃) at C2 would appear as a singlet in the upfield region (δ ≈ 2.5-2.8 ppm). The two aromatic protons at the C4 and C6 positions would appear as singlets in the downfield region, significantly deshielded by the ring nitrogens and the nitro group, likely above δ 9.0 ppm.

-

¹³C NMR: The carbon spectrum would show five distinct signals. The methyl carbon would be found upfield (δ ≈ 20-25 ppm). The four aromatic carbons would be in the range of δ 120-170 ppm, with the C2, C4, and C6 carbons being the most deshielded due to their proximity to the nitrogen atoms.

-

IR Spectroscopy: The infrared spectrum would be dominated by characteristic peaks for the nitro group. Strong asymmetric and symmetric stretching vibrations for the N-O bond are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, which is typical for nitroarenes.[3] Additional peaks corresponding to C-H and C=N stretching of the aromatic ring would also be present.

-

Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 139. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) or components thereof (e.g., -NO, 30 Da), providing key structural confirmation.[4]

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile building block for synthesizing more complex, biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including anticancer and antimicrobial agents.

-

Synthetic Handle: The nitro group is a key functional group for synthetic elaboration. It can be readily reduced to an amine (-NH₂). This amine can then be used in a wide array of subsequent reactions, such as amide bond formation, sulfonylation, or as a nucleophile in substitution reactions, allowing for the construction of diverse compound libraries for screening.

-

Scaffold for Bioisosteric Replacement: The pyrimidine ring itself is a well-established bioisostere for other aromatic systems, like benzene or pyridine, in drug candidates. Its hydrogen bonding capabilities (via the ring nitrogens) can facilitate crucial interactions with biological targets.

-

Modulation of Physicochemical Properties: The methyl group can influence the pharmacokinetic properties of a final drug molecule. It can impact metabolic stability, solubility, and lipophilicity, which are critical parameters in drug design.

While specific drugs derived directly from this compound are not prominently documented, its structure represents a valuable starting point for the synthesis of novel kinase inhibitors, antivirals, and other targeted therapeutics where a substituted pyrimidine core is desired.

Conclusion

This compound is a heterocyclic compound with significant, albeit largely untapped, potential in synthetic and medicinal chemistry. Its molecular structure, characterized by the interplay of an electron-donating methyl group and a powerful electron-withdrawing nitro group, defines its reactivity as a versatile synthon. While a comprehensive body of experimental data remains to be published, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and strategic application in the development of novel therapeutics. Researchers are encouraged to use this information as a foundation for exploring the utility of this promising intermediate.

References

synthesis and characterization of 2-Methyl-5-nitropyrimidine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-nitropyrimidine

Abstract

This technical guide provides a comprehensive overview of the (C₅H₅N₃O₂), a key heterocyclic intermediate in medicinal chemistry and drug development. The document details a robust synthetic pathway, explains the chemical principles underpinning the experimental choices, and outlines a suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important building block.

Introduction and Significance

This compound is a substituted pyrimidine ring system featuring a methyl group at the C2 position and a nitro group at the C5 position. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The nitro group, a potent electron-withdrawing group, not only deactivates the ring towards electrophilic substitution but also serves as a versatile chemical handle for further functionalization, most commonly through reduction to an amine. This subsequent amino group is a critical precursor for forming amides, sulfonamides, and other functionalities essential for building complex, biologically active molecules.

The strategic placement of the methyl and nitro groups makes this compound a valuable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators. A reliable and well-characterized supply of this compound is therefore essential for advancing drug discovery programs.

A Validated Synthetic Pathway: From Acyclic Precursors

While several synthetic routes to substituted pyrimidines exist, a reliable and scalable approach involves the construction of the pyrimidine ring from acyclic precursors, followed by functionalization. The pathway detailed here is a logical construction based on established organic chemistry principles for synthesizing related pyrimidine systems, such as the one described for 4,6-dichloro-2-methyl-5-nitropyrimidine.[1] It proceeds in two key stages: heterocyclization to form the 2-methylpyrimidine core, followed by electrophilic nitration.

Stage 1: Ring Formation via Pinner Cyclization

The foundational step is the condensation of an amidine with a 1,3-dicarbonyl compound. In this case, acetamidine (derived from its hydrochloride salt) reacts with diethyl malonate in the presence of a strong base like sodium methoxide.

-

Causality of Experimental Choices:

-

Acetamidine Hydrochloride: It is a stable, commercially available source of acetamidine.

-

Diethyl Malonate: This β-keto ester provides the three-carbon backbone (C4, C5, C6) of the pyrimidine ring. Its α-protons are acidic and easily removed by a base, initiating the reaction.

-

Sodium Methoxide: A strong, non-nucleophilic base is required to deprotonate both the acetamidine hydrochloride to its free base form and the α-carbon of diethyl malonate to form the reactive enolate. This facilitates the subsequent cyclization and condensation reactions.

-

The reaction proceeds to form 2-methylpyrimidine-4,6-diol.

Stage 2: Electrophilic Aromatic Substitution (Nitration)

The pyrimidine ring, particularly when activated by hydroxyl groups, can undergo electrophilic nitration. The C5 position is the most electron-rich and sterically accessible site for substitution.

-

Causality of Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): This is the classic and most effective nitrating agent. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]

-

Controlled Temperature: The nitration of activated rings is highly exothermic. Maintaining a low and controlled temperature (e.g., 0-15 °C) is critical to prevent over-nitration, side reactions, and ensure process safety.[2][3] The reaction is known to be sensitive to temperature, with heat generation increasing exponentially.[2]

-

The nitration of 2-methylpyrimidine-4,6-diol yields this compound-4,6-diol.[4] Subsequent steps, if required, could involve chlorination of the hydroxyl groups (e.g., with POCl₃)[1][5] followed by reductive dehalogenation to arrive at the target compound, this compound. For the purpose of this guide, we will focus on the synthesis of the nitrated pyrimidine core.

Synthesis Workflow Diagram

Caption: A representative multi-step synthesis pathway for this compound.

Structural Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system of analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.

| Technique | Parameter | Expected Observation | Rationale & Reference |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺˙) | m/z = 139 | Corresponds to the molecular formula C₅H₅N₃O₂.[6] |

| Key Fragments | m/z = 122, 93, 66 | Loss of •OH (from nitro-group rearrangement), loss of NO₂, and subsequent ring fragmentation. Fragmentation patterns are key for structural confirmation.[7][8] | |

| ¹H NMR | δ (ppm), C2-CH₃ | ~2.7-2.9 (s, 3H) | Singlet for the methyl group, slightly downfield due to the adjacent nitrogen atoms.[9] |

| δ (ppm), C4-H, C6-H | ~9.3-9.5 (s, 2H) | Protons on the pyrimidine ring are significantly deshielded by the ring nitrogens and the strongly electron-withdrawing nitro group.[10] | |

| ¹³C NMR | δ (ppm), C2-CH₃ | ~25-28 | Typical range for a methyl group attached to an sp² carbon in a heteroaromatic system. |

| δ (ppm), C5 | ~135-140 | Carbon directly attached to the nitro group. | |

| δ (ppm), C2, C4, C6 | ~155-165 | Ring carbons are deshielded by adjacent nitrogen atoms. | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 1550-1500 & 1360-1300 | Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group, often appearing as "vampire teeth".[11] |

| Wavenumber (cm⁻¹) | ~3100-3000 | C-H stretching of the aromatic ring. | |

| Wavenumber (cm⁻¹) | ~1600-1450 | C=C and C=N stretching vibrations within the pyrimidine ring. |

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis and analysis.

Protocol: Synthesis of 2-Methylpyrimidine-4,6-diol

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: In the flask, suspend sodium methoxide (2.1 eq) in anhydrous ethanol.

-

Addition: To this suspension, add diethyl malonate (1.0 eq) followed by acetamidine hydrochloride (1.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid or HCl) until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield 2-methylpyrimidine-4,6-diol.

Protocol: Nitration of 2-Methylpyrimidine-4,6-diol

-

Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%).

-

Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

-

Addition of Substrate: Slowly add the synthesized 2-methylpyrimidine-4,6-diol (1.0 eq) in portions, ensuring the temperature does not exceed 15 °C.[2]

-

Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 10-15 °C. The rate of addition is critical for temperature control.[3]

-

Reaction: Stir the mixture at this temperature for 1-2 hours after the addition is complete.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: A precipitate of this compound-4,6-diol will form. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).

-

Injector: Split/splitless injector at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.[7]

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

This guide has outlined a logical and robust framework for the . By understanding the causality behind the synthetic steps—from the Pinner cyclization to controlled electrophilic nitration—researchers can confidently produce this valuable intermediate. The detailed characterization protocols provide a multi-faceted approach to structural validation, ensuring the material's quality for subsequent applications in drug discovery and development. The combination of sound synthetic strategy and rigorous analytical confirmation embodies the principles of scientific integrity required in modern chemical research.

References

- 1. asianpubs.org [asianpubs.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. This compound-4,6-diol | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 6. This compound | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

Spectroscopic Blueprint of 2-Methyl-5-nitropyrimidine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 2-Methyl-5-nitropyrimidine (C₅H₅N₃O₂). In the dynamic fields of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of progress. This compound serves as a valuable scaffold in medicinal chemistry, making a thorough understanding of its spectral signature essential. Due to the limited availability of publicly accessible experimental data for this specific molecule, this document leverages a predictive approach grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing data from structurally analogous compounds, this guide offers a robust, predicted spectroscopic profile. Furthermore, it provides detailed, field-proven experimental protocols for acquiring and analyzing this data, serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the C2 position and a nitro group at the C5 position. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group creates a unique electronic environment within the pyrimidine ring, which is directly reflected in its spectroscopic properties. Accurate characterization is paramount for quality control, reaction monitoring, and understanding the molecule's role in complex biological systems.

This guide is structured to provide not just data, but a causal understanding of why the spectra appear as they do. By dissecting the influence of each functional group, we can build a reliable predictive model for the molecule's spectral fingerprint.

The Advent of a Versatile Building Block: A Technical Guide to the Synthesis and Characterization of 2-Methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Pyrimidines in Synthetic Chemistry

The pyrimidine nucleus, a foundational scaffold in nucleic acids, has been a subject of intense scientific inquiry for over a century. Early investigations into nucleosides, dating back to the early 20th century, unveiled the critical physiological roles of these heterocyclic compounds.[1] This foundational knowledge spurred generations of chemists to explore the synthesis and functionalization of pyrimidine derivatives, recognizing their potential as bioactive molecules. The introduction of substituents to the pyrimidine ring can dramatically alter its electronic properties and biological activity, making the development of novel synthetic routes a cornerstone of medicinal chemistry and materials science. This guide delves into the synthesis and characterization of a key derivative, 2-Methyl-5-nitropyrimidine, a versatile intermediate in the synthesis of a wide array of functional molecules.

The Emergence of this compound: A Product of Expanding Research

While the precise moment of discovery and the individual researchers who first isolated this compound are not widely documented in seminal, standalone publications, its emergence can be situated within the broader expansion of research into functionalized pyrimidines in the mid-20th century. The development of synthetic methodologies for nitrated pyrimidines was a logical progression, as the nitro group is a powerful electron-withdrawing group and a versatile chemical handle for further transformations. The synthesis of related compounds, such as various 5-nitropyrimidines, paved the way for the preparation of the 2-methyl derivative.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common strategy involves the construction of the pyrimidine ring followed by nitration. The following protocol is a representative synthesis adapted from established methods for preparing substituted nitropyrimidines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol.

-

Addition of Reagents: To this solution, add acetamidine hydrochloride and diethyl malonate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid). The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine

-

Reaction Setup: In a flask cooled in an ice bath, carefully add the 4,6-dihydroxy-2-methylpyrimidine synthesized in Step 1 to a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Reaction Conditions: Maintain the temperature below 10°C while stirring. After the addition is complete, allow the reaction to proceed for a specified time.

-

Work-up: Pour the reaction mixture onto crushed ice, which will cause the product, this compound-4,6-diol, to precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.[3][4]

Step 3: Chlorination and Dechlorination to this compound

-

Chlorination: Treat the this compound-4,6-diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.[3]

-

Reductive Dechlorination: The 4,6-dichloro-2-methyl-5-nitropyrimidine is then subjected to reductive dechlorination to afford the final product, this compound. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Characterization and Structural Validation

The unambiguous structural confirmation of this compound is crucial for its use in further synthetic applications. A combination of spectroscopic and physical methods is employed for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | [5] |

| Molecular Weight | 139.11 g/mol | [5] |

| CAS Number | 14080-34-3 | [5][6] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of this compound. The proton NMR spectrum would be expected to show a singlet for the methyl group and distinct signals for the aromatic protons on the pyrimidine ring. The carbon NMR would show characteristic peaks for the methyl carbon and the carbons of the pyrimidine ring, with the carbon bearing the nitro group being significantly downfield. The potential for tautomerism in related pyrimidinone structures can also be investigated using NMR.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be prominent in the spectrum, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak corresponding to the molecular weight of this compound would be observed.

The Rationale Behind the Synthesis: A Chemist's Perspective

The choice of reagents and reaction conditions in the synthesis of this compound is guided by fundamental principles of organic chemistry.

-

Ring Formation: The condensation of an amidine with a β-dicarbonyl compound is a classic and efficient method for constructing the pyrimidine ring. The use of a strong base like sodium methoxide facilitates the deprotonation of the active methylene group of diethyl malonate, initiating the cyclization reaction.

-

Nitration: The nitration of the pyrimidine ring is a key step. The pyrimidine ring is an electron-deficient system, making electrophilic aromatic substitution, such as nitration, challenging. However, the presence of activating hydroxyl groups at the 4 and 6 positions in the intermediate facilitates this reaction. The use of a strong nitrating mixture, such as nitric acid in sulfuric acid, is necessary to achieve nitration.

-

Functional Group Interconversion: The conversion of the hydroxyl groups to chloro groups using phosphorus oxychloride is a standard procedure in heterocyclic chemistry. These chloro groups are good leaving groups, allowing for subsequent nucleophilic substitution reactions if desired. The final reductive dechlorination step removes the chloro groups to yield the target molecule.

Conclusion: A Gateway to Novel Chemistry

The synthesis of this compound represents a confluence of established principles in heterocyclic chemistry and the ongoing quest for novel molecular building blocks. Its discovery, rooted in the systematic exploration of pyrimidine chemistry, has provided researchers with a valuable intermediate for the development of new pharmaceuticals, agrochemicals, and functional materials. The synthetic pathways and characterization techniques detailed in this guide underscore the precision and logical design inherent in modern organic synthesis, paving the way for future innovations in drug discovery and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. CN110372605B - Synthesis method of 2-methylthio-4, 6-dichloro-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. This compound | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Health and Safety of 2-Methyl-5-nitropyrimidine

A Precautionary Approach for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit

This document, therefore, adopts a precautionary principle . In the absence of specific data, we must infer potential hazards based on the compound's chemical structure—specifically, the presence of a nitro group and a pyrimidine core. This guide is structured not as a definitive statement of known hazards, but as a framework for risk assessment and safe handling, empowering researchers to manage the unknown with scientific rigor and a commitment to safety. Our primary directive is to ensure that every procedure is a self-validating system of safety.

Section 1: Compound Identification and Physicochemical Profile

Correctly identifying the compound is the foundational step for any safety protocol. All operations should begin by verifying the identity and purity of the material.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-5-nitropyrimidine | [PubChem][1] |

| CAS Number | 14080-34-3 | [PubChem][1] |

| Molecular Formula | C₅H₅N₃O₂ | [PubChem][1] |

| Molecular Weight | 139.11 g/mol | [PubChem][1] |

| Canonical SMILES | CC1=NC=C(C=N1)--INVALID-LINK--[O-] | [PubChem][1] |

| InChI Key | NLGWYOYUTYUEQT-UHFFFAOYSA-N | [PubChem][1] |

Computed Physicochemical Properties

The following properties are computationally predicted and should be used as estimates for risk assessment, not as certified values. These values can inform decisions regarding storage, handling, and potential environmental fate.

| Property | Predicted Value | Source |

| XLogP3 | 0.4 | [PubChem][1] |

| Hydrogen Bond Donors | 0 | [PubChem][1] |

| Hydrogen Bond Acceptors | 4 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

Section 2: Hazard Analysis Based on Chemical Analogs and Functional Groups

Given the lack of specific toxicological data for this compound, a conservative hazard assessment is derived from the known risks associated with its core functional groups: the nitroaromatic system and the pyrimidine heterocycle.

The Nitro Group: A Structural Alert

The nitro group (NO₂) is a well-established "structural alert" in medicinal chemistry and toxicology.[2] Its presence suggests several potential hazards:

-

Toxicity and Mutagenicity: Many nitroaromatic compounds are known to be toxic and mutagenic.[3] The nitro group can be metabolically reduced within cells to form highly reactive intermediates (like nitroso and hydroxylamine species) that can covalently bind to DNA and other macromolecules, leading to cellular damage and genotoxicity.[4]

-

Reactivity and Instability: While not all nitro compounds are explosive, the nitro group is an energy-rich functional group. The potential for rapid, exothermic decomposition, especially at elevated temperatures or in the presence of reducing agents, should not be discounted.

The Pyrimidine Core: A Bioactive Scaffold

Pyrimidine is a fundamental building block of nucleic acids and a common scaffold in a vast number of pharmaceuticals.[5][6] While the pyrimidine ring itself is not acutely toxic, its derivatives can have potent biological effects. When handling any novel bioactive scaffold, the potential for unforeseen pharmacological activity, even at low exposure levels, must be considered.

Inferred Hazard Classification

Based on the above analysis, until proven otherwise, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Irritant/Sensitizer

-

Serious Eye Irritant

-

Mutagenicity/Genotoxicity

-

Specific Target Organ Toxicity

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as a baseline for handling this compound. A formal, documented risk assessment must be performed and approved by the relevant safety committee before any work commences.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

-

Designated Area: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a designated area within a certified chemical fume hood.

-

Ventilation: The fume hood must have a verified face velocity of 80-120 feet per minute.

-

Personal Protective Equipment (PPE): A default PPE ensemble is mandatory for all operations:

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splash (e.g., transfers, solution preparations), chemical splash goggles and a full-face shield must be worn.

-

Hand Protection: Use chemically resistant gloves. Given the lack of specific permeation data, double-gloving with two different materials (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove) is strongly recommended. Gloves must be inspected before use and changed immediately upon any sign of contamination.

-

Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Not typically required when working within a certified fume hood. However, a risk assessment may indicate the need for a respirator (e.g., N95 or higher) for cleaning spills or if engineering controls are not sufficient.

-

Workflow for Handling Solid Compound

The following diagram outlines the mandatory workflow for handling the solid form of this compound.

Caption: Mandatory workflow for handling solid this compound.

Storage Requirements

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

-

Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

-

Security: Store in a locked cabinet or a controlled-access area.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment before beginning work.

Exposure Response

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Accidental Release (Spill) Response

The following diagram illustrates the logical flow for responding to a spill.

Caption: Decision-making workflow for responding to a chemical spill.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a dedicated, sealed, and clearly labeled container.

-

The label must include "Hazardous Waste" and the full chemical name.

-

Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

- 1. This compound | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]

A Researcher's Guide to Sourcing and Procurement of 2-Methyl-5-nitropyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitropyrimidine (CAS No. 14040-93-6) is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its structural integrity and purity are paramount, directly influencing reaction yields, impurity profiles, and the ultimate success of research and development pipelines. This guide provides a comprehensive framework for navigating the complexities of sourcing and procuring this critical reagent. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple list of suppliers to offer a strategic methodology for supplier qualification, procurement workflows, and quality assurance, ensuring that researchers can secure high-quality materials essential for their work.

Introduction to this compound: More Than a Reagent

This compound is a substituted pyrimidine ring that serves as a versatile building block in medicinal chemistry.[1] Its chemical structure is foundational in the synthesis of various active pharmaceutical ingredients (APIs). The nitro and methyl functional groups on the pyrimidine core allow for a range of chemical transformations, making it a valuable starting material.[2]

The purity of this intermediate is not a trivial specification; it is a critical parameter that dictates the efficiency of subsequent synthetic steps and the impurity profile of the final compound. High-purity starting materials (e.g., ≥99%) are essential for achieving predictable and efficient reactions, minimizing laborious purification steps, and avoiding the introduction of unwanted side products.[2]

Key Chemical Properties:

-

CAS Number: 14040-93-6

-

Molecular Formula: C₅H₅N₃O₂

-

Molecular Weight: 139.11 g/mol

-

Appearance: Typically a pale yellow to light brown crystalline solid.[3]

Supplier Qualification: A Risk-Based Approach

The selection of a supplier for a critical intermediate like this compound should be a meticulous process grounded in a risk-based assessment.[4] For drug development professionals, this extends to ensuring compliance with Good Manufacturing Practices (GMP), as the quality of raw materials is a foundational component of regulatory adherence.[4][5][6]

Types of Suppliers

-

Manufacturers: These entities synthesize the compound in-house. They offer deep product expertise, control over the manufacturing process, and often, the ability to produce custom batches or scale up production.

-

Distributors: These companies source chemicals from various manufacturers and typically hold inventory. They provide convenience, a broad catalog of products, and often faster delivery times for smaller quantities. However, traceability to the original manufacturer is a key consideration.[7]

Core Evaluation Criteria

A robust supplier qualification process should be documented and systematic.[5][6] The following criteria are essential:

-

Quality and Documentation:

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical data on purity (typically by HPLC or GC), identity (by NMR or MS), and physical properties.

-

Safety Data Sheet (SDS): This is non-negotiable. The SDS contains essential information on handling, storage, hazards, and emergency procedures.[8][9]

-

Quality Management System (QMS): Inquire about the supplier's quality systems. Certifications like ISO 9001 demonstrate a commitment to quality and consistency.[10] For later-stage development, GMP certification is critical.[7][10]

-

-

Technical Expertise and Support:

-

A reliable supplier should have accessible technical support staff who can answer questions about product specifications, stability, and solubility. This is a key indicator of an experienced and trustworthy partner.

-

-

Supply Chain Reliability and Scalability:

-

For research that may progress to clinical or commercial stages, it is vital to assess the supplier's ability to scale production. Inquire about their capacity, lead times for larger quantities, and their strategies for managing supply chain disruptions.[7]

-

Supplier Specification Comparison

The table below provides an example of typical specifications one might encounter from various suppliers. Note that these are illustrative and should always be verified with a lot-specific CoA.

| Specification | Example Supplier A | Example Supplier B | Example Supplier C |

| Purity (by GC/HPLC) | ≥ 99% | ≥ 98% | Offered "As-is" |

| Appearance | Light yellow powder | Brownish yellow powder | --- |

| Melting Point | 106-112 °C | 108-111 °C | --- |

| Documentation | Lot-specific CoA, SDS | SDS Available | Limited Data |

| Typical Use Case | GMP/Development | R&D Scale | Early Discovery |

Data compiled from publicly available supplier information.[11]

// Relationships Quality -> {CoA, SDS, QMS} [arrowhead=normal, color="#4285F4"]; Support -> {Access, Data} [arrowhead=normal, color="#34A853"]; SupplyChain -> {Capacity, LeadTime, Risk} [arrowhead=normal, color="#FBBC05"];

// Main node TopNode [label="Ideal Supplier Profile", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopNode -> {Quality, Support, SupplyChain} [arrowhead=vee, color="#EA4335", style=dashed]; } Caption: Key pillars of the supplier qualification process.

The Procurement Workflow: A Step-by-Step Protocol

The process of acquiring specialty chemicals is more structured than a simple online purchase.[12][13] Following a systematic workflow ensures clarity, documentation, and timely delivery.

Protocol for Chemical Procurement

-

Identify Need & Specifications: Clearly define the required purity, quantity, and any other critical specifications for the this compound.

-

Source & Qualify Suppliers: Identify 2-3 potential suppliers using the criteria outlined in Section 2. For new suppliers, a formal questionnaire can be an effective initial evaluation tool.[5]

-

Request for Quotation (RFQ): Contact the qualified suppliers with your specific requirements. The RFQ should request:

-

Price per unit (e.g., per gram, per kilogram).

-

Availability and lead time.

-

A typical or lot-specific CoA.

-

Shipping and handling costs, including any hazardous material fees.[14]

-

-

Evaluate Quotations: Compare the offers based not just on price, but on the complete picture: quality (CoA), delivery time, and supplier responsiveness.

-

Issue Purchase Order (PO): Generate a formal PO that details the chemical name, CAS number, quantity, agreed price, delivery address, and any reference quotation numbers.

-

Confirmation and Logistics: The supplier should confirm receipt of the PO and provide an estimated delivery date and tracking information.

-

Receiving and Incoming Quality Control (IQC): Upon receipt, immediately perform the following checks:

-

Verify the material against the PO and the supplier's CoA.

-

Inspect the packaging for any damage.

-

Log the material into the laboratory's chemical inventory system.

-

Quarantine the material until its identity and/or purity is confirmed by in-house testing, if required by internal SOPs.[15]

-

// Node Definitions Define [label="1. Define Requirements\n(Purity, Quantity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Source [label="2. Source & Qualify\nSuppliers", fillcolor="#F1F3F4", fontcolor="#202124"]; RFQ [label="3. Request for\nQuotation (RFQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate [label="4. Evaluate Quotes\n(Quality, Cost, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; PO [label="5. Issue Purchase\nOrder (PO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm [label="6. Order Confirmation\n& Logistics", fillcolor="#F1F3F4", fontcolor="#202124"]; Receive [label="7. Receiving & IQC\n(Inspect, Test, Log)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Edges Define -> Source [label="Identify needs", color="#5F6368"]; Source -> RFQ [label="Request info", color="#5F6368"]; RFQ -> Evaluate [label="Receive offers", color="#5F6368"]; Evaluate -> PO [label="Select supplier", color="#5F6368"]; PO -> Confirm [label="Formalize order", color="#5F6368"]; Confirm -> Receive [label="Shipment", color="#5F6368"]; } Caption: A typical procurement workflow for specialty chemicals.

Safe Handling and Storage

As a nitro-substituted aromatic compound, this compound requires careful handling. The Safety Data Sheet (SDS) is the primary source for this information.

Key Safety and Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly closed.[11]

-

First Aid: The SDS provides specific first-aid measures for skin contact, eye contact, inhalation, and ingestion.[8][9] For example, in case of eye contact, rinse cautiously with water for several minutes.[9]

Conclusion

The successful procurement of this compound hinges on a strategic approach that prioritizes quality, documentation, and supply chain reliability. For researchers and drug developers, the integrity of this starting material is a direct determinant of experimental reproducibility and the quality of the final product. By implementing a rigorous supplier qualification process, adhering to a structured procurement workflow, and maintaining strict safety protocols, scientific professionals can confidently source the high-purity intermediates necessary to advance their critical work.

References

- 1. This compound | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. gmpinsiders.com [gmpinsiders.com]

- 7. Must-Ask Questions for Choosing the Right Chemical Manufacturer | Elchemy [elchemy.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. fishersci.com [fishersci.com]

- 10. GMP Certified & FDA Compliant Chemical Manufacturer │Seatex [seatexcorp.com]

- 11. chemimpex.com [chemimpex.com]

- 12. A Step-by-Step Guide- Chemical Procurement in Drug Discovery [molport.com]

- 13. rawsource.com [rawsource.com]

- 14. chemscene.com [chemscene.com]

- 15. drugpatentwatch.com [drugpatentwatch.com]

A Senior Application Scientist's Guide to the Computational Analysis of 2-Methyl-5-nitropyrimidine

Foreword: Beyond the Static Structure

In the realm of drug discovery and materials science, understanding a molecule is akin to understanding a character in a story. A simple 2D drawing tells us the basic connections, but it reveals little of its personality—its reactivity, its preferred partners, its dynamic nature. 2-Methyl-5-nitropyrimidine is one such character. As a derivative of pyrimidine, it belongs to a class of heterocyclic compounds that are cornerstones in numerous biological processes and pharmaceutical agents.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, and a methyl group, a weak electron-donating group, on the pyrimidine ring creates a unique electronic landscape that dictates its behavior.

This guide is designed for researchers, scientists, and drug development professionals who wish to move beyond the static, two-dimensional representation of this compound. We will embark on a computational journey to unravel its three-dimensional structure, electronic properties, and potential biological interactions. This is not merely a collection of protocols; it is a narrative of scientific inquiry, explaining the causality behind each computational choice, ensuring that our virtual experiments are as rigorous and insightful as their real-world counterparts. We will employ a multi-faceted approach, leveraging a suite of computational tools to build a holistic understanding of this molecule.

Foundational Analysis: Building the Molecule In Silico

Before any advanced analysis can be performed, we must first establish the fundamental properties and the most stable three-dimensional structure of this compound.

Physicochemical Properties

A summary of the known properties of this compound provides the initial parameters for our computational model.

| Property | Value | Source |

| Molecular Formula | C5H5N3O2 | PubChem[3] |

| Molecular Weight | 139.11 g/mol | PubChem[3] |

| Appearance | Pale yellow to light brown crystals | Guidechem[4] |

| Solubility | Sparingly soluble in water | Guidechem[4] |

| CAS Number | 14080-34-3 | PubChem[3] |

The Computational Workflow: An Overview

Our investigation will follow a logical progression, starting from the single molecule and expanding to its interaction with a complex biological environment. This workflow ensures that each step builds upon validated results from the previous one.

Caption: A general workflow for the computational analysis of a small molecule.

Quantum Chemical Calculations: Unveiling the Electronic Soul

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][6][7] By approximating the many-electron Schrödinger equation, DFT allows us to calculate a molecule's geometric and electronic properties with a favorable balance of accuracy and computational cost.

Geometric Optimization: Finding the Ground State

The first and most critical step is to find the molecule's lowest energy conformation, its "ground state." This is not a mere formality; the accuracy of all subsequent calculations depends on a correctly optimized geometry.

Rationale for Method Selection: We will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely used for organic molecules as it provides reliable results for geometries and frequencies.[8][9] For the basis set, we will use 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for a molecule with heteroatoms and a nitro group.[8]

Protocol for Geometric Optimization:

-

Input Structure: Generate an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving it from a database like PubChem.[3]

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.[10]

-

Calculation Setup:

-

Job Type: Optimization.

-

Method: DFT -> B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Charge: 0 (neutral molecule).

-

Multiplicity: 1 (singlet state).

-

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is found.

-

Validation: The output file should be checked for convergence criteria being met.

Vibrational Analysis: Confirming the Minimum and Predicting Spectra

A true energy minimum has no imaginary frequencies. A vibrational analysis serves two purposes: it confirms that the optimized structure is a stable minimum, and it predicts the infrared (IR) and Raman spectra of the molecule.[8][11][12]

Protocol for Vibrational Analysis:

-

Input Structure: Use the optimized geometry from the previous step.

-

Software: Same as for optimization.

-

Calculation Setup:

-

Job Type: Frequency.

-

Method: DFT -> B3LYP.

-

Basis Set: 6-311++G(d,p).

-

-

Execution: Run the calculation.

-

Validation and Analysis:

-

Confirm Minimum: Check the output for the number of imaginary frequencies. For a stable minimum, this should be zero.

-

Spectral Prediction: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimental data for validation.[9]

-

Caption: Workflow for DFT geometry optimization and vibrational analysis.

Electronic Properties: Reactivity and Interaction Sites

With a validated structure, we can now probe the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilic character).[2][8] The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.[13] A smaller gap suggests the molecule is more reactive.[13]

Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[14][15] It allows for the intuitive identification of electron-rich and electron-poor regions.

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.[16][17]

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.[16][17]

For this compound, we would expect to see negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential.

| Analysis | Information Gained | Relevance to Drug Development |

| HOMO-LUMO | Electron-donating/accepting ability, chemical reactivity | Predicts metabolic stability and potential for covalent interactions with targets.[13] |

| MEP Map | Sites for electrophilic and nucleophilic attack, hydrogen bonding potential | Guides the design of analogues with improved binding affinity by identifying key interaction points.[17][18] |

Molecular Docking: Predicting Biological Interactions

Given that pyrimidine derivatives are common in pharmaceuticals, a crucial step is to investigate how this compound might interact with a biological target, such as a protein receptor or enzyme.[1][19] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20]

Rationale for the Process: The goal of docking is to generate a set of possible binding poses and rank them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex.[20]

Protocol for Molecular Docking:

-

Preparation of the Receptor:

-

Obtain the 3D structure of a target protein, typically from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Preparation of the Ligand:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Defining the Binding Site:

-

Identify the active site or binding pocket of the receptor. This is often done by referring to the position of a co-crystallized native ligand.

-

Define a "grid box" that encompasses this binding site. The docking algorithm will search for poses within this box.

-

-

Running the Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or GOLD.

-

The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each one.

-

-

Analysis of Results:

-

Binding Energy: Examine the predicted binding energies for the top-ranked poses.

-

Binding Mode: Visualize the top-ranked pose in the context of the receptor's active site. Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis is crucial for understanding the structural basis of binding.

-

Caption: A standard workflow for a molecular docking experiment.

Molecular Dynamics (MD) Simulations: The Molecule in Motion

While DFT provides a static picture of the ground state and docking gives a snapshot of a potential bound state, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations allow us to study the physical movements of atoms and molecules over time.[21][22] This provides insights into conformational flexibility, the stability of ligand-protein complexes, and the role of solvent.

Rationale for MD: An MD simulation can validate the stability of a docked pose. If a ligand remains stably bound in the active site throughout a simulation (e.g., 100 nanoseconds), it lends confidence to the docking result. Conversely, if it quickly dissociates, the docked pose may not be representative of a stable interaction.

General Protocol for MD Simulation of a Ligand-Protein Complex:

-

System Setup:

-

Start with the best-docked pose of the this compound-protein complex.

-

Place the complex in a simulation box of explicit solvent (e.g., water molecules).

-

Add counter-ions to neutralize the system's charge.

-

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms. The ligand will require specific parameterization, which can be generated using tools like Antechamber.[23]

-

Minimization and Equilibration:

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.[23]

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure while restraining the protein and ligand. This is followed by a period of unrestrained equilibration to allow the system to relax.

-

-

Production Run: Run the simulation for a desired length of time (e.g., 50-200 ns) without restraints, saving the coordinates of all atoms at regular intervals.[23]

-

Trajectory Analysis: Analyze the resulting trajectory to understand:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) over time.

-

Conclusion: A Computationally-Informed Perspective

Through this multi-step computational investigation, we have constructed a detailed, multi-dimensional profile of this compound. We moved from its fundamental physicochemical properties to its most stable 3D structure, probed its electronic characteristics to predict reactivity, and simulated its potential interactions within a biological target.